Pregabalin

Overview

Description

Pregabalin, sold under the brand name Lyrica among others, is an anticonvulsant, analgesic, and anxiolytic medication. It is used to treat epilepsy, neuropathic pain, fibromyalgia, restless legs syndrome, opioid withdrawal, and generalized anxiety disorder . This compound is a gabapentinoid medication, which means it is a derivative of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter .

Preparation Methods

Pregabalin can be synthesized through various methods. One common method involves the use of cyanoacetamide as a raw material, which undergoes condensation and acetylation reactions to form 3-isobutylglutaric anhydride. This compound then undergoes an asymmetric ring-opening reaction in the presence of organic amines and methanol to produce ®-3-(2-(benzylthio)-2-yloxyethyl)-5-methylhexanoic acid, which is further processed to yield this compound . Industrial production methods often involve granulation, mixing with excipients, and tabletting to produce the final pharmaceutical form .

Chemical Reactions Analysis

Pregabalin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic amines, methanol, and sodium hypochlorite . The major products formed from these reactions include this compound itself and its derivatives, such as N-methylthis compound .

Scientific Research Applications

Pregabalin has a wide range of scientific research applications. In medicine, it is used to manage neuropathic pain associated with diabetic peripheral neuropathy, postherpetic neuralgia, fibromyalgia, and spinal cord injury . It is also used as an adjunctive therapy for partial-onset seizures . In biology, this compound is studied for its effects on neurotransmitter release and its potential use in treating various neurological disorders . In industry, this compound is used in the development of new pharmaceuticals and as a model compound for studying the pharmacokinetics and pharmacodynamics of gabapentinoids .

Mechanism of Action

Pregabalin exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels within the central nervous system . This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . Although structurally related to GABA, this compound does not bind to GABA or benzodiazepine receptors .

Comparison with Similar Compounds

Pregabalin is often compared to gabapentin, another gabapentinoid medication. Both compounds are used to treat similar conditions, such as neuropathic pain and epilepsy . this compound has a higher bioavailability and a more predictable pharmacokinetic profile compared to gabapentin . Other similar compounds include escitalopram, duloxetine, and paroxetine, which are used for anxiety and generalized anxiety disorder . This compound is unique in its specific binding to the alpha-2-delta subunit of voltage-gated calcium channels, which distinguishes it from other medications .

Biological Activity

Pregabalin, a second-generation gabapentinoid, is primarily used for the treatment of neuropathic pain, epilepsy, and anxiety disorders. Its biological activity is largely attributed to its interaction with voltage-gated calcium channels in the central nervous system (CNS), specifically binding to the alpha2-delta subunit. This article explores the mechanisms, efficacy, and safety profile of this compound through various studies and clinical trials.

This compound exerts its effects by modulating neurotransmitter release through its binding to the alpha2-delta subunit of voltage-gated calcium channels. This action leads to a reduction in calcium influx, which subsequently decreases the release of excitatory neurotransmitters such as:

- Glutamate

- Substance P

- Norepinephrine

- Calcitonin gene-related peptide

This mechanism is crucial for its analgesic and anticonvulsant properties. Unlike other drugs that act on GABA receptors, this compound does not directly affect GABAergic transmission, which distinguishes it from classical anxiolytics and anticonvulsants .

Efficacy in Clinical Trials

This compound has been evaluated in numerous clinical trials for various conditions. Below are key findings from significant studies:

Neuropathic Pain

A meta-analysis including 28 randomized controlled trials (RCTs) with 6087 participants demonstrated that this compound significantly reduced neuropathic pain compared to placebo. The standardized mean difference (SMD) for pain reduction was -0.49 (95% CI -0.66 to -0.32), indicating a moderate effect size .

Table 1: Efficacy of this compound in Neuropathic Pain Conditions

| Condition | Number of Trials | Participants | SMD (95% CI) |

|---|---|---|---|

| Diabetic Peripheral Neuropathy | 10 | 2500 | -0.48 (-0.67 to -0.29) |

| Postherpetic Neuralgia | 8 | 1800 | -0.52 (-0.72 to -0.32) |

| Sciatica | 5 | 1200 | -0.45 (-0.65 to -0.25) |

Fibromyalgia

In fibromyalgia studies, this compound showed significant improvements in pain and sleep quality compared to placebo. A meta-analysis reviewed five high-quality RCTs involving 3808 patients, finding that this compound improved mean pain scores and sleep interference significantly .

Table 2: Efficacy of this compound in Fibromyalgia

| Outcome Measure | This compound Group (n=1904) | Placebo Group (n=1904) | p-value |

|---|---|---|---|

| Mean Pain Score Reduction | -1.2 | -0.4 | <0.001 |

| Sleep Quality Improvement | Improved by 30% | Improved by 10% | <0.001 |

Safety Profile

This compound is generally well tolerated; however, it is associated with several adverse effects, primarily somnolence and dizziness. A systematic review indicated that the incidence of any adverse event was significantly higher in the this compound group compared to placebo (p < 0.001) .

Table 3: Adverse Events Associated with this compound

| Adverse Event | This compound (%) | Placebo (%) |

|---|---|---|

| Somnolence | 30 | 10 |

| Dizziness | 25 | 5 |

| Weight Gain | 15 | 5 |

Case Studies

- Postherpetic Neuralgia : A randomized trial demonstrated that this compound significantly reduced pain intensity in patients suffering from postherpetic neuralgia with a notable improvement within the first week of treatment .

- Spinal Cord Injury : In patients with neuropathic pain due to spinal cord injury, this compound treatment resulted in statistically significant pain relief over a 16-week period compared to placebo .

- Anxiety Disorders : this compound has also been investigated for its anxiolytic effects, showing promise as an adjunct therapy for generalized anxiety disorder with improvements noted in anxiety scales compared to placebo .

Q & A

Basic Research Questions

Q. What is the molecular mechanism underlying pregabalin's analgesic and anticonvulsant effects?

this compound binds to the α2-δ subunit of voltage-gated calcium channels in the central and peripheral nervous systems, inhibiting excitatory neurotransmitter release (e.g., glutamate, substance P) . This modulation reduces neuronal hyperexcitability, which is critical in neuropathic pain and seizure disorders. Methodologically, preclinical studies utilize electrophysiological assays and radioligand binding techniques to quantify α2-δ affinity .

Q. How is this compound's efficacy in neuropathic pain assessed in clinical trials?

Standardized outcomes include ≥30% or ≥50% pain intensity reduction (11-point Likert scale) and Patient Global Impression of Change (PGIC) scores. Trials often employ randomized, double-blind, placebo-controlled designs with doses ranging from 150–600 mg/day, stratified by creatinine clearance . For example, in postherpetic neuralgia, 600 mg/day achieved a 62% responder rate (≥30% pain reduction) vs. 24% for placebo (NNT = 2.7) .

Q. What analytical methods are used to quantify this compound in pharmaceutical and biological matrices?

Reverse-phase HPLC with Quality by Design (QbD) principles optimizes parameters like mobile phase composition and column temperature for robust quantification in capsules . For enantiopurity analysis, capillary electrophoresis with cyclodextrin chiral selectors and derivatization (e.g., dansyl chloride) achieves detection limits of 0.015% for impurities . Green analytical chemistry approaches reduce solvent waste in fluorescence-based assays for plasma samples .

Advanced Research Questions

Q. How do preclinical models of this compound efficacy align with clinical outcomes, and what are the key discrepancies?

Preclinical studies consistently report robust analgesia across pain etiologies, even in conditions where clinical trials show limited efficacy (e.g., fibromyalgia). Meta-analyses highlight poor translational validity due to underreporting of bias mitigation (e.g., randomization, blinding) and overreliance on reflexive pain measures (e.g., paw withdrawal) rather than affective pain . For example, this compound reduced mechanical allodynia in rodent neuropathy models but showed modest PGIC improvements clinically .

Q. What methodological considerations are critical for optimizing this compound dosing in heterogeneous neuropathic pain populations?

Dose-response meta-analyses reveal 300–600 mg/day as optimal for diabetic neuropathy and postherpetic neuralgia, but interindividual variability necessitates creatinine clearance adjustments . Bayesian adaptive trial designs can personalize dosing by integrating pharmacokinetic data (e.g., renal function) and dynamic pain biomarkers (e.g., quantitative sensory testing) .

Q. Does this compound exhibit neuroprotective properties in preclinical neuropathy models?

Emerging evidence suggests this compound mitigates nerve damage by downregulating pro-inflammatory cytokines (e.g., TNF-α) and promoting axonal regeneration in rodent chronic constriction injury models. These effects are dose-dependent and validated via histomorphometry and electrophysiological recovery assays .

Q. How can methodological rigor in preclinical this compound studies be improved to enhance translational relevance?

Implementing ARRIVE guidelines, including sample size calculations, blinded outcome assessment, and reporting of negative results, reduces overestimation of efficacy. Multi-modal pain assessment (e.g., conditioned place aversion for affective pain) better models clinical complexity .

Q. What long-term safety data are available for this compound in real-world populations?

Observational studies with 3-month follow-ups report dose-dependent adverse events (e.g., dizziness: 29–35%; somnolence: 16–25%) and discontinuation rates (18–28%). Multivariate regression identifies baseline comorbidities and concomitant opioids as predictors of tolerability .

Q. How does this compound monotherapy compare to combination therapies (e.g., with duloxetine) in neuropathic pain management?

A randomized trial comparing this compound monotherapy (150–300 mg/day) with this compound-duloxetine combinations found comparable efficacy but reduced dropout rates in the combination group due to lower adverse events (e.g., somnolence: 16% vs. 25%) . Mechanistic synergy via dual modulation of calcium channels (this compound) and serotonin-norepinephrine reuptake (duloxetine) warrants further pharmacodynamic studies .

Q. What advanced pharmacokinetic strategies address this compound's enantiomeric purity and bioavailability challenges?

Chiral separation via cyclodextrin-enhanced capillary electrophoresis ensures >99.9% enantiopurity in formulations, critical for avoiding R-pregabalin impurities linked to reduced efficacy . Population pharmacokinetic models incorporating renal function and genetic polymorphisms (e.g., OCT2 transporters) optimize dosing in subpopulations .

Properties

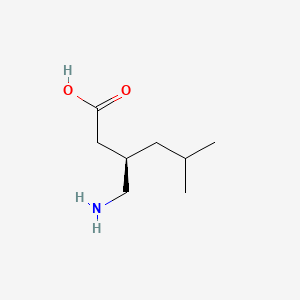

IUPAC Name |

(3S)-3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045950 | |

| Record name | Pregabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pregabalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, Freely soluble in water and both basic and acidic solutions, 1.13e+01 g/L | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pregabalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Although the mechanism of action has not been fully elucidated, studies involving structurally related drugs suggest that presynaptic binding of pregabalin to voltage-gated calcium channels is key to the antiseizure and antinociceptive effects observed in animal models. By binding presynaptically to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system, pregabalin modulates the release of several excitatory neurotransmitters including glutamate, substance-P, norepinephrine, and calcitonin gene related peptide. In addition, pregabalin prevents the alpha2-delta subunit from being trafficked from the dorsal root ganglia to the spinal dorsal horn, which may also contribute to the mechanism of action. Although pregabalin is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it does not bind directly to GABA or benzodiazepine receptors., Pregabalin is an anticonvulsant that is structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Pregabalin also has demonstrated analgesic activity. Although pregabalin was developed as a structural analog of GABA, the drug does not bind directly to GABA-A, GABA-B, or benzodiazepine receptors; does not augment GABA-A responses in cultured neurons; and does not alter brain concentrations of GABA in rats or affect GABA uptake or degradation. However, in cultured neurons, prolonged application of pregabalin increases the density of GABA transporter protein and increases the rate of functional GABA transport., Pregabalin binds with high affinity to the alpha2-delta site (an auxiliary subunit of voltage-gated calcium channels) in CNS tissues. ... In vitro, pregabalin reduces the calcium-dependent release of several neurotransmitters, including glutamate, norepinephrine, and substance P, possibly by modulation of calcium channel function., Pregabalin does not block sodium channels, is not active at opiate receptors, and does not alter cyclooxygenase enzyme activity. It is inactive at serotonin and dopamine receptors and does not inhibit dopamine, serotonin, or noradrenaline reuptake., Pregabalin is a potent ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system that exhibits potent anticonvulsant, analgesic, and anxiolytic activity in a range of animal models. ... Potent binding to the alpha-2-delta site reduces depolarization-induced calcium influx with a consequential modulation in excitatory neurotransmitter release. Pregabalin has no demonstrated effects on GABAergic mechanisms. ..., For more Mechanism of Action (Complete) data for PREGABALIN (6 total), please visit the HSDB record page. | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

148553-50-8 | |

| Record name | Pregabalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148553-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregabalin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pregabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGABALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55JG375S6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pregabalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186-188 °C | |

| Record name | Pregabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREGABALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.